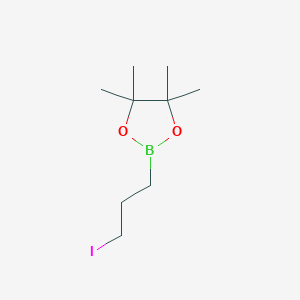

2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BIO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXOGCWOHSZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate iodopropyl precursor. One common method involves the use of potassium l,3-dioxoisoindolin-2-ide in a solvent such as dimethylformamide (DMF). The reaction is carried out by adding 1,3-diiodopropane dropwise and heating the mixture at 85°C for a specified period .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

Coupling Reactions: The boron atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki Coupling Reactions

- The compound serves as a boron-containing reagent suitable for Suzuki cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds and constructing complex organic molecules.

- Case Study : In a study involving the synthesis of biaryl compounds, iodopropyl dioxaborolane demonstrated high efficiency and selectivity when coupled with aryl halides. The resulting products exhibited good yields and purity levels.

2. Synthesis of Boronate Esters

- Iodopropyl dioxaborolane can be utilized to synthesize various boronate esters, which are crucial intermediates in organic synthesis.

- Data Table : Below is a summary of some boronate esters synthesized using this compound:

| Boronate Ester | Yield (%) | Conditions |

|---|---|---|

| 2-(3-Iodopropyl)-phenylboronic Acid | 85 | KOH in ethanol |

| 2-(3-Iodopropyl)-naphthylboronic Acid | 90 | NaOH in DMF |

| 2-(3-Iodopropyl)-furanboronic Acid | 78 | Pd(PPh₃)₂Cl₂ catalyst |

Applications in Material Science

1. Development of Covalent Organic Frameworks (COFs)

- The compound acts as a building block for the synthesis of COFs, which are porous materials used in gas storage and separation applications.

- Case Study : A recent study reported the use of iodopropyl dioxaborolane in creating a COF with high surface area and stability. This COF exhibited excellent iodine adsorption capacity, making it suitable for environmental remediation.

2. Supercapacitors

- Iodopropyl dioxaborolane derivatives have been explored as electrode materials in supercapacitors due to their high charge mobility and stability.

- Data Table : Performance metrics of supercapacitors utilizing derivatives of iodopropyl dioxaborolane:

| Material Type | Specific Capacitance (F/g) | Cycle Stability (%) |

|---|---|---|

| COF-based Electrode | 684 | 99.5 after 5000 cycles |

| Polymer-based Electrode | 600 | 95 after 3000 cycles |

Mechanism of Action

The mechanism of action of 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. The iodopropyl group can also participate in specific interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting their molecular features, synthesis routes, and applications:

Structural and Electronic Comparisons

- Substituent Effects: Iodine-containing derivatives (e.g., iodophenyl, iodomethyl) exhibit enhanced reactivity in halogen-bonding and cross-coupling reactions compared to non-iodinated analogs . The 3-iodopropyl group in the target compound likely offers similar advantages for sequential functionalization. Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., 4-iodophenyl) show higher thermal stability due to π-conjugation, whereas aliphatic analogs (e.g., iodomethyl) are more flexible and soluble in non-polar solvents . Electron-Withdrawing Groups: Chloro- and nitro-substituted derivatives (e.g., 2-(3-Chloro-4-cyclopropylphenyl)-dioxaborolane) increase the electrophilicity of the boron center, accelerating Suzuki coupling rates but reducing hydrolytic stability .

Biological Activity

2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of boron-containing organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic organic chemistry. This article focuses on the biological activity of this compound, particularly its antimicrobial properties and potential applications in medicinal chemistry.

- Molecular Formula : C9H18B2O3

- Molecular Weight : 186.06 g/mol

- CAS Number : 61676-62-8

-

Structure :

\text{ CH}_3\text{ }_2\text{C OB 3 text I}C_3H_7))O(C(\text{CH}_3)_2)_2}

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds similar to 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The biological activity of dioxaborolanes has been attributed to their ability to interact with biological membranes and enzymes.

-

Antibacterial Activity :

- Compounds within the dioxaborolane family have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL for effective compounds .

- Antifungal Activity :

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to consider its toxicological profile. Preliminary data suggest that 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may be harmful if ingested and could pose risks to aquatic life .

Study 1: Synthesis and Biological Evaluation

A study synthesized several dioxaborolane derivatives and evaluated their biological activities. Notably:

- Compounds Tested : Various dioxaborolanes were synthesized and tested for antibacterial and antifungal activities.

- Results : Most compounds showed significant antibacterial activity against S. aureus and antifungal efficacy against C. albicans.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 625 | Antibacterial |

| Compound B | 1250 | Antibacterial |

| Compound C | 500 | Antifungal |

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action of dioxaborolanes. The findings indicated that these compounds might disrupt bacterial cell wall synthesis or interfere with enzyme functions critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, iodopropyl derivatives can be generated by reacting pinacol boronic esters with iodinated alkyl halides under inert conditions. Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., THF or DMF) critically impact yield due to steric hindrance from the tetramethyl dioxaborolane group . Purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) is recommended to remove unreacted precursors .

Q. How can researchers ensure the stability of 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during storage and handling?

- Methodological Answer : The compound is moisture-sensitive due to the boronate ester group. Store under argon or nitrogen at –20°C in amber vials. Regular NMR monitoring (¹¹B and ¹H) is advised to detect hydrolysis or decomposition. Use anhydrous solvents in reactions to prevent boronate ring opening .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.0–1.3 ppm for tetramethyl groups; δ 3.2–3.5 ppm for iodopropyl chain) and ¹¹B NMR (δ 28–32 ppm for boronate) confirm structure .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (expected [M+H]⁺ ~352.1 g/mol).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How does the iodopropyl substituent influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group, enabling Suzuki-Miyaura couplings. However, steric bulk from the tetramethyl groups may slow transmetallation. Optimize using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/water (3:1) at 70°C. Monitor reaction progress via TLC or in situ ¹¹B NMR to detect boronate intermediate consumption .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen. For reproducibility:

- Use rigorously dried solvents (e.g., molecular sieves).

- Compare catalytic systems: Pd(OAc)₂/XPhos may outperform PdCl₂(dppf) in sterically hindered systems .

- Report detailed reaction conditions (e.g., degassing method, catalyst lot) to identify variables .

Q. How can computational modeling guide the design of derivatives for targeted applications?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies and steric effects. For instance, modeling the boronate-iodopropyl conformation can optimize geometry for coupling efficiency. Pair computational data with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic hypotheses .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

- Methodological Answer :

- Containment : Use gloveboxes or Schlenk lines to exclude moisture/oxygen.

- Waste Management : Quench residual boronate with aqueous hydrogen peroxide to form less hazardous boric acid.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact due to iodine’s volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.